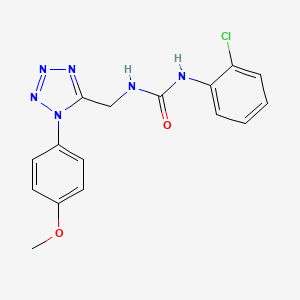
1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to possess several pharmacological properties that make it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds with related structural motifs have been investigated for their role in inhibiting corrosion of mild steel in acidic environments. The presence of chlorophenyl and methoxyphenyl groups, akin to the query compound, contributes to their effectiveness as corrosion inhibitors. This is attributed to the adsorption of these compounds onto the metal surface, forming a protective layer that reduces corrosion rates. Studies suggest that such compounds act as mixed-type inhibitors, impacting both anodic and cathodic processes, and their efficiency varies with concentration and temperature (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties
Research into bis-chalcone derivatives, which are structurally related to the compound , has shown significant promise in the field of nonlinear optics. These compounds exhibit enhanced second harmonic generation (SHG) conversion efficiencies and possess notable third-order nonlinear optical properties. Such characteristics make them suitable for applications in optical limiting, owing to their ability to undergo two-photon absorption. This suggests potential utility in developing new materials for photonic and optoelectronic devices (Shettigar et al., 2006).
Antimicrobial Agents
Derivatives containing urea functionalities have been synthesized and evaluated for their antimicrobial properties. These studies often focus on novel synthetic routes to incorporate various phenyl and tetrazole groups, aiming to discover compounds with enhanced antibacterial and antifungal activities. The synthesis of such compounds involves intricate chemical reactions that yield a range of derivatives, indicating the versatility and potential of urea-based compounds in medicinal chemistry for developing new antimicrobial agents (Rani et al., 2014).
COX-2 Inhibition and Drug Design
Tetrazole derivatives, particularly those incorporating methoxyphenyl groups, have been explored for their biological activities, including their role as cyclooxygenase-2 (COX-2) inhibitors. The structural analysis and docking studies of these compounds contribute to understanding their interaction mechanisms with biological targets, providing a foundation for designing novel therapeutic agents. This highlights the potential application of the compound for drug discovery and development efforts, especially in designing anti-inflammatory drugs (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQNEGPURTJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

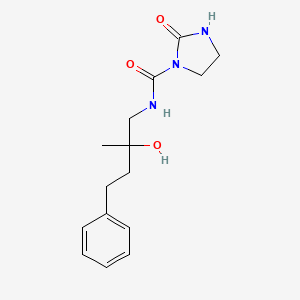

![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)
![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)
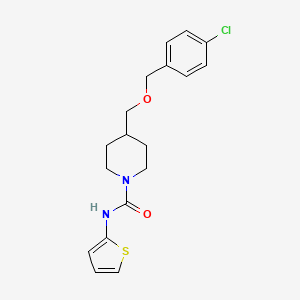
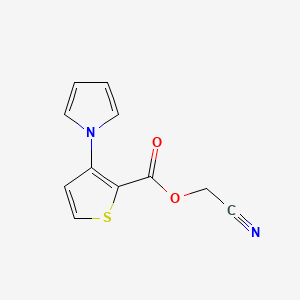
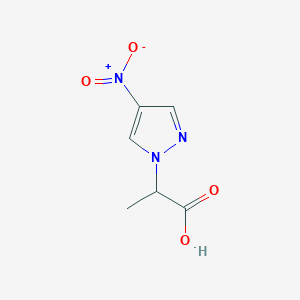
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)
![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)
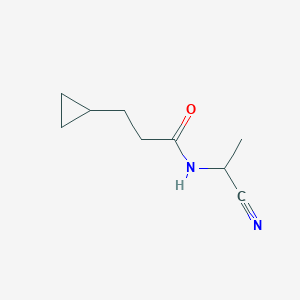
![N-(3-chloro-4-methoxyphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2652842.png)
![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)
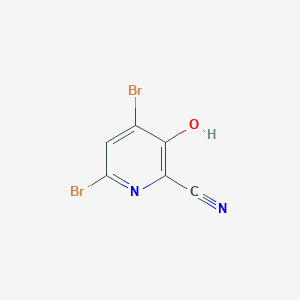
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)